molecular formula C9H17N3 B13597366 1-(1,3-Dimethyl-1h-pyrazol-5-yl)-2-methylpropan-2-amine

1-(1,3-Dimethyl-1h-pyrazol-5-yl)-2-methylpropan-2-amine

Cat. No.: B13597366
M. Wt: 167.25 g/mol
InChI Key: UNVBUCJFHUIGIB-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1h-pyrazol-5-yl)-2-methylpropan-2-amine is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound is characterized by the presence of a 1,3-dimethyl-1H-pyrazol-5-yl group attached to a 2-methylpropan-2-amine moiety

Preparation Methods

The synthesis of 1-(1,3-Dimethyl-1h-pyrazol-5-yl)-2-methylpropan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with 2-methylpropan-2-amine under appropriate reaction conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

1-(1,3-Dimethyl-1h-pyrazol-5-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically leads to the formation of corresponding pyrazole derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include halogens, alkyl halides, and acyl chlorides.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.

    Biology: Pyrazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential pharmacological activities.

    Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethyl-1h-pyrazol-5-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential metabolic processes .

Comparison with Similar Compounds

1-(1,3-Dimethyl-1h-pyrazol-5-yl)-2-methylpropan-2-amine can be compared with other similar pyrazole derivatives to highlight its uniqueness:

    1-Cyanoacetyl-3,5-dimethylpyrazole: This compound is known for its use as a cyanoacetylating agent in organic synthesis.

    Hydrazine-coupled pyrazoles: These compounds exhibit potent antileishmanial and antimalarial activities.

    3,5-Dimethyl-1H-pyrazol-1-yl derivatives: These derivatives are used in the synthesis of various heterocyclic compounds with diverse biological activities.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-2-methylpropan-2-amine

InChI

InChI=1S/C9H17N3/c1-7-5-8(12(4)11-7)6-9(2,3)10/h5H,6,10H2,1-4H3

InChI Key

UNVBUCJFHUIGIB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CC(C)(C)N)C

Origin of Product

United States

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